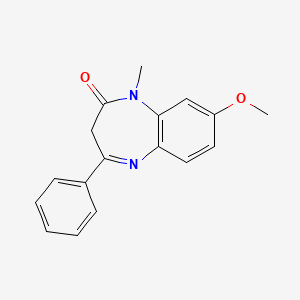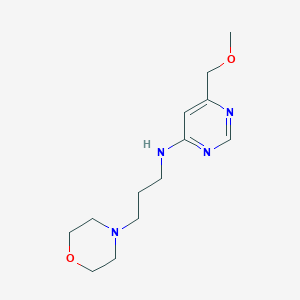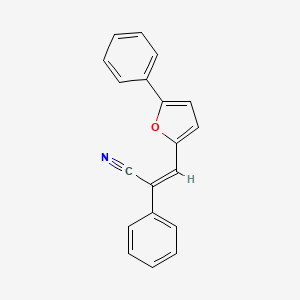
8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.121177757 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antianxiety and Antimicrobial Agents
- Benzodiazepine derivatives, including 8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, have been studied for their potential as antianxiety agents. For instance, a study synthesized a series of related compounds and evaluated their antipentylenetetrazole activity, suggesting their potential in anxiety treatment (Ogata et al., 1977).
- These compounds have also been explored for their antimicrobial properties. For example, certain benzothiazepine derivatives and their ribofuranosides were synthesized and screened for antimicrobial activity (Singh et al., 2002).
Pharmacological Properties and Synthesis
- Research has been conducted to understand the pharmacological properties of benzodiazepine derivatives, focusing on effects like coronary vasodilator activity. The vasodilator action of certain isomers was found to be stereospecific, indicating a direct action on blood vessels (Nagao et al., 1972).
- Several methods have been developed for the synthesis of new benzodiazepine derivatives. These methods aim to optimize the medicinal properties of these compounds, including their antimicrobial activities (Sharma et al., 1997).
Neurological Applications
- Research has explored the potential of benzodiazepine derivatives as dopamine antagonists, evaluating them for potential neuroleptic activity. This includes the synthesis of specific compounds and their evaluation in animal models (Ellefson et al., 1980).
- Another study synthesized a group of benzodiazepinones and assessed them as antagonists for AMPA receptors, a type of glutamate receptor in the brain. These compounds showed potential as noncompetitive, allosteric inhibitors, suggesting therapeutic potential as anticonvulsants and neuroprotectants (Wang et al., 1998).
Additional Applications
- Benzodiazepine derivatives have also been studied for their potential as corrosion inhibitors in industrial applications. For example, certain synthesized benzothiazepines showed good corrosion protection properties on mild steel in acid medium, indicating their potential utility in materials science and engineering (Sasikala et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for benzodiazepine derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and the design of new drugs based on their structure . The therapeutic potential of these compounds in treating various conditions such as CNS disturbances, seizures, anxiety, panic, agitation, and insomnia is also a promising area of research .
Propriétés
IUPAC Name |
8-methoxy-1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19-16-10-13(21-2)8-9-14(16)18-15(11-17(19)20)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPSGXVDOYTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B5523243.png)
![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)
![[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B5523257.png)
![N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-phenylacetamide](/img/structure/B5523269.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B5523282.png)
![6-Phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)
![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)
![5,6-dimethyl-2-oxo-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5523289.png)
![(1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)
![1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)


![6-BENZYL-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5523320.png)
![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
